5-Bromo-N-ethyl-3-nitropyridin-2-amine
Overview
Description
5-Bromo-N-ethyl-3-nitropyridin-2-amine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular formula of this compound is C5H4BrN3O2. It has an average mass of 218.008 Da and a monoisotopic mass of 216.948685 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.9±0.1 g/cm3, a boiling point of 302.9±37.0 °C at 760 mmHg, and a melting point of 205-208 °C (lit.). It also has a flash point of 137.0±26.5 °C .Scientific Research Applications
Large-Scale Synthesis Applications :
- The compound has been used in the large-scale production process, specifically in the synthesis of 5-Bromo-2-nitropyridine via hydrogen peroxide oxidation. This process was optimized for higher conversion rates and lower impurity content, highlighting its industrial applicability in chemical synthesis (Agosti et al., 2017).
Catalysis and Chemical Transformations :
- It serves as a substrate in copper-catalyzed amination reactions, showcasing its role in the formation of aminopyridines, which are valuable intermediates in organic chemistry (Lang et al., 2001).
- The compound is involved in the synthesis of polydentate ligands with applications in coordination chemistry and material science (Charbonnière et al., 2002).
Development of Novel Organic Compounds :
- Research has explored the transformation of bromopyridines into amino compounds, demonstrating its utility in creating new organic structures with potential applications in various fields including pharmaceuticals and material science (Ji et al., 2003).
Ligand Synthesis for Metal Coordination :
- The synthesis of bipyridine-based ligands from bromopyridine derivatives, including the use of 5-Bromo-N-ethyl-3-nitropyridin-2-amine, plays a crucial role in the development of ligands for metal coordination complexes. These complexes have applications in catalysis, luminescence, and materials chemistry (Mameri et al., 2003).
Fluorescent Probes and Sensing Applications :
- Recent research includes the development of aminoethylpyridine-based fluorescent probes for detecting metal ions like Fe3+ and Hg2+ in aqueous media. This application is significant in environmental monitoring and biological systems (Singh et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-N-ethyl-3-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-2-9-7-6(11(12)13)3-5(8)4-10-7/h3-4H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDUACRLXPWNLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647934 | |
Record name | 5-Bromo-N-ethyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26820-37-1 | |
Record name | 5-Bromo-N-ethyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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